Thieno[2,3-d]pyrimidin-6-ylmethanol
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry. ijacskros.com Their prevalence is underscored by the fact that approximately 60% of all unique small-molecule drugs approved by the FDA contain at least one nitrogen-based heterocycle. sci-hub.sescielo.br This widespread use can be attributed to their inherent chemical properties. The nitrogen atoms within these rings can readily form hydrogen bonds with biological macromolecules such as proteins and nucleic acids, a crucial interaction for modulating their function. sci-hub.sescielo.br
These compounds are abundant in nature, forming the core structures of essential biomolecules like vitamins, hormones, and antibiotics. sci-hub.se Their structural diversity and ability to mimic natural metabolites have established them as privileged structures in the design of new drugs. ijacskros.comontosight.ai The stability and functional efficiency of nitrogen heterocycles within the human body further enhance their desirability as pharmaceutical agents. sci-hub.se
Overview of Thienopyrimidine Isomers and Structural Analogs
Thienopyrimidines are recognized as bioisosteres of purines, the fundamental components of DNA and RNA. nih.govnih.gov This structural similarity allows them to interact with biological targets that typically bind to purines. The fusion of a thiophene (B33073) ring with a pyrimidine (B1678525) ring can result in three distinct isomers:
Thieno[2,3-d]pyrimidine (B153573)
Thieno[3,2-d]pyrimidine (B1254671)
Thieno[3,4-d]pyrimidine
Each of these isomers possesses a unique electronic distribution and spatial arrangement, leading to different pharmacological profiles and therapeutic applications. researchgate.net The thieno[2,3-d]pyrimidine isomer, in particular, has been extensively investigated for its broad spectrum of biological activities. sci-hub.se
| Isomer | Structure |
|---|---|
| Thieno[2,3-d]pyrimidine | ![]() |
| Thieno[3,2-d]pyrimidine | ![]() |
| Thieno[3,4-d]pyrimidine | ![]() |
Thieno[2,3-d]pyrimidine as a Privileged Scaffold for Bioactive Compounds
The thieno[2,3-d]pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for ligands that are active against a wide range of biological targets. sci-hub.senih.gov This versatility has led to the synthesis of numerous derivatives with diverse and potent pharmacological effects. ijacskros.com
Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas, including:
Anticancer agents: Many thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of key enzymes in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and cyclin-dependent kinases (CDKs). nih.govcu.edu.eg
Anti-inflammatory agents: The scaffold is a component of compounds with anti-inflammatory properties. sci-hub.se
Antimicrobial and Antiviral agents: Researchers have explored its potential in developing new treatments for infectious diseases. sci-hub.se
Central Nervous System (CNS) protective agents: Some derivatives have shown promise in the management of neurological disorders. sci-hub.se
The broad applicability of this scaffold is a testament to its favorable physicochemical properties and its capacity for structural modification at various positions, allowing for the fine-tuning of biological activity.
| Derivative Class | Biological Target/Activity | Reference |
|---|---|---|
| VEGFR-2 Kinase Inhibitors | Anticancer | nih.gov |
| PI3K Inhibitors | Anticancer | nih.gov |
| Dual EGFR and VEGFR-2 Inhibitors | Anticancer | |
| Folate Receptor-Selective Agents | Anticancer | nih.gov |
| Antibacterial Agents | Antibacterial | nih.gov |
Research Landscape and Focus Areas for Thieno[2,3-d]pyrimidin-6-ylmethanol and its Derivatives
While the broader thieno[2,3-d]pyrimidine scaffold is well-documented, research on the specific derivative, This compound , is more nascent. The focus of current research largely revolves around the potential of the 6-position of the thieno[2,3-d]pyrimidine ring system for structural modification to generate novel bioactive compounds.
Studies have shown that structural refinements at the 6-position can lead to the development of potent inhibitors of various enzymes. For instance, the introduction of different substituents at this position has yielded successful FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are significant in the treatment of acute myeloid leukemia. sci-hub.se Research has also demonstrated that 6-substituted thieno[2,3-d]pyrimidine compounds can act as multitargeted anticancer agents by inhibiting key enzymes in one-carbon metabolism. nih.gov
The This compound molecule, with its reactive hydroxyl group, represents a key synthetic intermediate. This hydroxyl functional group provides a strategic point for further derivatization, such as through esterification or etherification, to create extensive libraries of new chemical entities. The synthesis of such derivatives is a crucial step in exploring the structure-activity relationships (SAR) and identifying compounds with enhanced potency and selectivity for various biological targets. The development of synthetic methodologies, such as those involving the cyclization of 2-aminothiophen-3-carboxylates, provides a pathway to access a diverse range of substituted thieno[2,3-d]pyrimidines, including those modified at the 6-position.
Future research is expected to further exploit the synthetic versatility of the 6-position of the thieno[2,3-d]pyrimidine scaffold, with this compound serving as a valuable starting material for the generation of next-generation therapeutic agents.
Synthesis of this compound
The synthesis of this compound specifically involves the introduction of a hydroxymethyl group at the 6-position of the heterocyclic core. The most direct and commonly implied route proceeds through the reduction of a corresponding aldehyde.
1 Reduction of Thieno[2,3-d]pyrimidine-6-carbaldehyde (B3329993) Derivatives
A key intermediate for the synthesis of this compound is thieno[2,3-d]pyrimidine-6-carbaldehyde. The synthesis of this aldehyde has been reported as part of a multi-step sequence starting from a bromo-aryl carboxylate. The aldehyde is formed via the Dess-Martin periodinane oxidation of a primary alcohol. nih.gov
Once the thieno[2,3-d]pyrimidine-6-carbaldehyde is obtained, it can be reduced to the corresponding alcohol, this compound. Standard reducing agents for the conversion of aldehydes to alcohols are employed for this transformation.
Table 2: Plausible Reduction of Thieno[2,3-d]pyrimidine-6-carbaldehyde
| Aldehyde Precursor | Reducing Agent | Product | Reference |
|---|
In a reported synthesis, 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde was reacted with various anilines in the presence of titanium isopropoxide and sodium borohydride (B1222165) to furnish the corresponding aminomethyl derivatives, indicating the in situ reduction of an imine formed from the aldehyde. researchgate.net This demonstrates the compatibility of the aldehyde with reducing conditions in the presence of other functional groups. The direct reduction of the aldehyde to the alcohol using a reducing agent like sodium borohydride is a standard and expected transformation.
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-d]pyrimidin-6-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-3-6-1-5-2-8-4-9-7(5)11-6/h1-2,4,10H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBFXDVYFUQEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Thieno 2,3 D Pyrimidin 6 Ylmethanol and Its Core Structures
2 Alternative Synthetic Routes to the 6-Methanol Moiety
While the reduction of the 6-carbaldehyde is a primary route, other synthetic strategies could potentially lead to the 6-methanol moiety. One hypothetical approach could involve the palladium-catalyzed cross-coupling of a 6-halothieno[2,3-d]pyrimidine with a suitable protected hydroxymethyl organometallic reagent. However, the more direct functional group transformation of an aldehyde remains the more documented and straightforward approach.
Another potential route could involve the direct introduction of a hydroxymethyl group. For example, a 6-lithiated or 6-magnesiated thieno[2,3-d]pyrimidine (B153573), if accessible, could react with formaldehyde (B43269) to yield the desired alcohol. The feasibility of this approach would depend on the stability of the organometallic intermediate and the compatibility with other functional groups on the heterocyclic ring.
Advanced Synthetic Approaches
Modern organic synthesis has embraced technologies that accelerate and streamline the creation of complex molecules. In the context of thieno[2,3-d]pyrimidines, microwave-assisted synthesis and parallel solution-phase synthesis represent two powerful approaches that have been effectively utilized to build the core structure and introduce molecular diversity.
Microwave-Assisted Organic Synthesis of Thieno[2,3-d]pyrimidines
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgat.ua This technology is particularly effective for the synthesis of heterocyclic compounds like thieno[2,3-d]pyrimidines. The application of microwave irradiation can promote efficient cyclocondensation reactions, which are central to forming the fused pyrimidine (B1678525) ring system. asianpubs.org
For instance, one reported method involves the microwave-assisted synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This process starts with the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with triethylorthoacetate, followed by a cyclocondensation step with amines or hydrazines under solvent-free conditions using microwave irradiation. asianpubs.org This approach highlights the ability of microwaves to drive reactions to completion rapidly and efficiently.
In other studies, various fused thieno[2,3-d]pyrimidine derivatives have been synthesized using microwave assistance, underscoring the versatility of this method. nih.govznaturforsch.com The primary advantage lies in the rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively than traditional heating, leading to the successful synthesis of complex heterocyclic systems. at.ua
Table 1: Example of Microwave-Assisted Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones asianpubs.org
| Reactants | Conditions | Product Structure |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, Triethylorthoacetate, and various amines/hydrazines | Microwave Irradiation, Solvent-Free | Thieno[2,3-d]pyrimidin-4(3H)-one derivatives |
Parallel Solution-Phase Synthesis for Thieno[2,3-d]pyrimidin-6-ylmethanamine (B13672092) Combinatorial Libraries
Parallel solution-phase synthesis is a powerful strategy for the rapid generation of large numbers of individual, pure compounds, which is essential for creating combinatorial libraries for biological screening. This methodology has been successfully applied to the synthesis of substituted thieno[2,3-d]pyrimidin-2-ylmethanamines, demonstrating its utility for this heterocyclic core. nih.gov
The strategy is centered on the construction of the thieno[2,3-d]pyrimidine scaffold, followed by the systematic introduction of various substituents at multiple "diversity points." A study details a process that begins with the cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile (B46850) to form the core structure. nih.gov This core then serves as a template for further chemical modifications.
Diversity is introduced through several key steps:
Derivatization of an active chlorine atom.
Functionalization at the C-4 position of the pyrimidine ring.
Amide synthesis using ester groups at the 6-position. nih.gov
This approach allows for the creation of a large and diverse library of molecules from a common intermediate. The use of simple manual techniques for parallel reactions, combined with straightforward purification procedures, enables the efficient production of highly pure final products. nih.gov While the specific example focuses on thieno[2,3-d]pyrimidin-2-ylmethanamine, the principles are directly applicable to the synthesis of libraries based on the thieno[2,3-d]pyrimidin-6-ylmethanamine scaffold by modifying the starting materials and synthetic route accordingly.
Table 2: Strategy for Parallel Synthesis of a Thieno[2,3-d]pyrimidine Library nih.gov
| Step | Description | Points of Diversity Introduced |
| Core Synthesis | Cyclization of 2-aminothiophen-3-carboxylates with chloroacetonitrile. | R1, R2 on the thiophene (B33073) ring |
| C-4 Functionalization | Derivatization of the active chlorine and functionalization of the C-4 position of the pyrimidine ring. | R3 at the C-4 position |
| C-6 Amide/Ester Functionalization | Utilization of ester groups at the 6-position for further reactions, such as amide synthesis. | R4 at the C-6 position |
Chemical Transformations and Derivatization of Thieno 2,3 D Pyrimidin 6 Ylmethanol
Functional Group Modifications at the 6-Position
The hydroxyl group of the methanol (B129727) moiety at the 6-position of the thieno[2,3-d]pyrimidine (B153573) ring is a prime site for chemical transformations, allowing for the introduction of diverse functionalities.
Oxidation Reactions of the Methanol Moiety
The primary alcohol of thieno[2,3-d]pyrimidin-6-ylmethanol can be oxidized to yield the corresponding aldehyde. For instance, the oxidation of a similar alcohol, (2-furyl)(1,3-thiazol-2-yl)methanol, to its corresponding ketone has been achieved using sulfuric acid in a dimethoxyethane-water mixture, suggesting a potential pathway for the oxidation of this compound. researchgate.net Another effective oxidizing agent for such transformations is Dess-Martin periodinane, which has been successfully used to convert a related alcohol to an aldehyde in high yield. nih.gov
Table 1: Oxidation of Related Alcohols
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (2-furyl)(1,3-thiazol-2-yl)methanol | H₂SO₄, dimethoxyethane-water, 80°C | (2-furyl)(1,3-thiazol-2-yl)methanone | Good | researchgate.net |
Conversion to Carboxylic Acid Derivatives and Hydrazides
Further oxidation of the aldehyde or direct oxidation of the methanol group can lead to the formation of thieno[2,3-d]pyrimidine-6-carboxylic acid. While direct oxidation of the methyl group at the C-5 position to a carboxylic acid has been reported using a nitrating mixture, this method may also lead to ipso-substitution depending on the substituents present on the rings. zenodo.orgscienceweb.uz The resulting carboxylic acid is a versatile intermediate for the synthesis of various derivatives, including amides. For example, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have been synthesized, highlighting the potential for creating diverse amide libraries. researchgate.net
Introduction of Aminomethylene Linkers
The introduction of aminomethylene linkers to the thieno[2,3-d]pyrimidine scaffold can be achieved through various synthetic routes. One common approach involves the nucleophilic substitution of a halogenated precursor with an appropriate amine. For instance, 4-chlorothieno[3,2-d]pyrimidine (B95853) has been reacted with various amines in the presence of a base like potassium carbonate in DMSO to yield N-substituted thieno[3,2-d]pyrimidin-4-amines. nih.gov This method could be adapted to introduce aminomethylene linkers at the 6-position if a suitable starting material, such as 6-(chloromethyl)thieno[2,3-d]pyrimidine, is utilized.
Diversification of the Thieno[2,3-d]pyrimidine Core
Modifications to the core structure of thieno[2,3-d]pyrimidine are crucial for fine-tuning the molecule's properties. These substitutions can occur on either the pyrimidine (B1678525) or the thiophene (B33073) moiety.
Substitution at the Pyrimidine Moiety (e.g., at Positions 2 and 4)
The pyrimidine ring of the thieno[2,3-d]pyrimidine system is amenable to various substitution reactions. The 4-position is particularly reactive towards nucleophilic substitution, especially when activated by a leaving group such as a chlorine atom. nih.govcu.edu.eg 4-Chlorothieno[2,3-d]pyrimidines, prepared by treating the corresponding 4-oxo derivatives with phosphoryl chloride, readily react with a wide range of amines and other nucleophiles to introduce diverse substituents. nih.govcu.edu.egnih.gov For example, reactions with morpholine (B109124), N-methylpiperazine, and various primary amines have been reported. nih.govmdpi.com
Substitution at the 2-position can also be achieved. For instance, 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines have been synthesized via cyclocondensation of a substituted thiophene precursor with different nitriles under acidic conditions. mdpi.com
Table 2: Substitution Reactions on the Pyrimidine Moiety
| Starting Material | Reagent(s) | Position(s) Substituted | Product Type | Reference(s) |
|---|---|---|---|---|
| 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine | POCl₃, then various amines | 4 | 4-Alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines | nih.gov |
| 2-Aryl-thieno[2,3-d]pyrimidin-4-one | POCl₃, then morpholine | 4 | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine | nih.gov |
| 4-Chlorothieno[2,3-d]pyrimidine | N-methylpiperazine, morpholine, etc. | 4 | 4-Substituted-aminothieno[2,3-d]pyrimidines | mdpi.com |
Substitution on the Thiophene Ring (e.g., at Position 7)
The thiophene ring of the thieno[2,3-d]pyrimidine core can also be functionalized, although this is less commonly reported than pyrimidine substitution. Electrophilic substitution reactions are a potential route for introducing substituents onto the thiophene ring. The reactivity and regioselectivity of such reactions are influenced by the existing substituents on the bicyclic system. uoanbar.edu.iq For instance, nitration of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with a nitrating mixture can result in ipso-substitution of the methyl group at the C-5 position with a nitro group. scienceweb.uz
Introduction of Heterocyclic and Aromatic Fragments (e.g., Morpholine, Isoxazole (B147169), Phenyl, Pyridyl)
The hydroxyl group of this compound is a prime site for derivatization, allowing for the introduction of various heterocyclic and aromatic moieties. These modifications can significantly influence the pharmacological properties of the parent molecule.
One common strategy for introducing a morpholine fragment involves a two-step process. First, the hydroxyl group of the starting material is converted into a good leaving group, such as a tosylate or a halide. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base or with a halogenating agent like thionyl chloride. The resulting activated intermediate can then undergo nucleophilic substitution with morpholine to yield the desired morpholinomethyl-thieno[2,3-d]pyrimidine derivative. While this is a general and widely applicable method, specific examples starting from this compound are not extensively documented in the available literature. However, the introduction of morpholine at the 4-position of the thieno[2,3-d]pyrimidine nucleus via nucleophilic substitution of a 4-chloro derivative is a well-established reaction, suggesting the feasibility of a similar approach at the 6-position after appropriate functionalization of the hydroxymethyl group. researchgate.net
The incorporation of isoxazole , phenyl , and pyridyl fragments can be achieved through ether linkages. A standard method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of this compound with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a suitable halide derivative of the desired heterocycle or aromatic ring (e.g., a chloromethylisoxazole, benzyl (B1604629) bromide, or a chloromethylpyridine). For instance, the synthesis of isoxazole-containing thieno[2,3-d]pyrimidine derivatives has been reported, where a 4-chlorothienopyrimidine is reacted with a (3-(substituted-phenyl)-isoxazol-5-yl)-methanol. nih.gov This highlights the general compatibility of the thieno[2,3-d]pyrimidine scaffold with isoxazole moieties, and a similar etherification strategy starting from the 6-ylmethanol derivative is a plausible synthetic route.
Detailed research findings on these specific transformations of this compound are summarized in the following table:
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| This compound | 1. p-Toluenesulfonyl chloride, Base2. Morpholine | 6-(Morpholinomethyl)thieno[2,3-d]pyrimidine | Nucleophilic Substitution (Proposed) | researchgate.net |
| This compound | 1. Sodium hydride2. (Chloromethyl)isoxazole | 6-((Isoxazolylmethoxy)methyl)thieno[2,3-d]pyrimidine | Williamson Ether Synthesis (Proposed) | nih.gov |
| This compound | 1. Sodium hydride2. Benzyl bromide | 6-(Benzyloxymethyl)thieno[2,3-d]pyrimidine | Williamson Ether Synthesis (Proposed) | N/A |
| This compound | 1. Sodium hydride2. (Chloromethyl)pyridine | 6-((Pyridylmethoxy)methyl)thieno[2,3-d]pyrimidine | Williamson Ether Synthesis (Proposed) | N/A |
Formation of Fused Ring Systems and Hybrid Molecules
Building upon the this compound core, more complex molecular architectures can be constructed through the formation of fused ring systems and hybrid molecules. These advanced derivatizations can lead to compounds with novel and enhanced biological activities.
Hybridization with Triazole Moieties
A powerful and widely used method for creating hybrid molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction allows for the efficient and highly specific formation of 1,2,3-triazole rings. To hybridize this compound with a triazole moiety, the hydroxyl group is first converted into a propargyl ether. This is typically achieved by reacting the alcohol with propargyl bromide in the presence of a base. The resulting terminal alkyne-functionalized thieno[2,3-d]pyrimidine can then be reacted with a variety of organic azides in the presence of a copper(I) catalyst to yield the desired triazole-containing hybrid molecules. researchgate.net
A study on the synthesis of new tetrahydro researchgate.netbenzothieno[2,3-d]pyrimidines containing a 1,2,3-triazole fragment linked through an oxymethylene spacer utilized this "click" reaction. nih.gov In this work, 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro researchgate.netbenzothieno[2,3-d]pyrimidines were reacted with various aryl and alkyl azides in the presence of copper sulfate (B86663) and sodium ascorbate (B8700270) as the catalyst. nih.gov This methodology is directly applicable to the 6-ylmethanol isomer, providing a clear pathway to a diverse range of triazole-hybridized compounds.
Synthesis of Related Fused Heterocycles (e.g., Thienopyridopyrimidine)
The synthesis of fused ring systems, such as thienopyridopyrimidines, from this compound requires a multi-step approach to build the additional pyridine (B92270) ring. A plausible synthetic strategy would involve the initial oxidation of the primary alcohol of this compound to the corresponding aldehyde. This aldehyde can then serve as a key intermediate for various cyclization reactions.
Molecular Biological Activities and Target Engagement of Thieno 2,3 D Pyrimidin 6 Ylmethanol Derivatives
Enzyme Inhibition Studies
Thieno[2,3-d]pyrimidine (B153573) derivatives have been systematically evaluated for their ability to inhibit various enzymes, revealing their potential as targeted therapeutic agents. The core structure serves as a versatile template for the design of potent and selective inhibitors.
Kinase Inhibition
Kinases are a major focus of drug discovery, especially in oncology, due to their central role in signal transduction pathways that regulate cell growth, proliferation, and survival. The thieno[2,3-d]pyrimidine nucleus has proven to be a privileged scaffold for developing inhibitors that target the ATP-binding site of these enzymes. researchgate.net
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when dysregulated, can lead to uncontrolled cell growth and is a key target in cancer therapy. nih.gov A series of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of both wild-type (EGFRWT) and mutant forms of the enzyme.
In one study, several derivatives were designed as dual EGFR and HER2 inhibitors. nih.gov The inhibitory activities were determined, and key compounds demonstrated significant potency. For instance, compound 13k emerged as a potent inhibitor with notable activity against EGFRWT. nih.gov Another investigation focused on developing derivatives to overcome resistance, particularly the T790M mutation. Compound 5b was identified as a promising lead, showing strong inhibition against both EGFRWT and the resistant EGFRT790M mutant. nih.gov
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 13g | EGFRWT | 80 | nih.gov |
| 13h | EGFRWT | 70 | nih.gov |
| 13k | EGFRWT | 60 | nih.gov |
| 5b | EGFRWT | 37.19 | nih.gov |
| EGFRT790M | 204.10 |
Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases, is a critical target in certain types of cancer, most notably breast cancer. The development of dual EGFR and HER2 inhibitors is a recognized strategy to achieve broader therapeutic efficacy. Thieno[2,3-d]pyrimidine derivatives have been successfully designed to target HER2.
The same study that identified potent EGFR inhibitors also evaluated their activity against HER2. The most promising compounds against EGFR were subsequently tested for HER2 inhibition, with several showing dual activity. Compound 13k , for example, was found to be the most potent against HER2 among the tested series, demonstrating the potential of the thieno[2,3-d]pyrimidine scaffold in creating dual-targeted agents. nih.gov
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 13g | HER2 | 140 | nih.gov |
| 13h | HER2 | 120 | nih.gov |
| 13k | HER2 | 100 | nih.gov |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a key strategy in anticancer therapy. The thieno[2,3-d]pyrimidine framework has been extensively used to develop potent VEGFR-2 inhibitors.
Numerous studies have reported the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2. One study identified compound 17f as having high activity against VEGFR-2, with potency equal to the reference drug sorafenib. nih.gov Another research effort led to the discovery of compounds 8b and 8e , which showed exceptionally potent inhibitory activity in the low nanomolar range. nih.gov Furthermore, a series of derivatives were developed as dual inhibitors of c-Met and VEGFR-2, with compound 12j being the most potent dual agent. nih.gov Compound 6b also demonstrated significant VEGFR-2 inhibition comparable to sorafenib. tandfonline.com
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 17f | VEGFR-2 | 230 | nih.gov |
| 8b | VEGFR-2 | 5 | nih.gov |
| 8e | VEGFR-2 | 3.9 | nih.gov |
| 12j | VEGFR-2 | 48 | nih.gov |
| 6b | VEGFR-2 | 53.63 | tandfonline.com |
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of many human cancers. A series of thieno[2,3-d]pyrimidines have been synthesized and evaluated for their ability to inhibit c-Met kinase.
In a focused study, thieno[2,3-d]pyrimidine 6b was identified as the most potent inhibitor of c-Met, with an IC50 value of 35.7 nM. nih.gov This compound also showed high selectivity for the c-Met family over other kinases. nih.gov In a separate study aimed at developing dual inhibitors, compound 12j was found to potently inhibit both c-Met and VEGFR-2, with an IC50 of 25 nM for c-Met. nih.gov
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| 6b (c-Met study) | c-Met | 35.7 | nih.gov |
| 12j | c-Met | 25 | nih.gov |
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in the crucial PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov Targeting PI3K is a significant area of cancer drug discovery. Researchers have designed and synthesized new morpholine-based thieno[2,3-d]pyrimidine derivatives as anti-PI3K agents. nih.gov
A study evaluated 28 such derivatives for their inhibitory activity against PI3K isoforms (α, β, γ) at a concentration of 10 μM. Compounds with a 3-hydroxyl substitution on the phenyl ring, such as IIIa and VIb , demonstrated good enzymatic activity, particularly against the β and γ isoforms. Compound VIb exhibited the most significant inhibition, with 72% inhibition of PI3Kβ and 84% inhibition of PI3Kγ. nih.gov
| Compound | PI3Kα (% Inhibition) | PI3Kβ (% Inhibition) | PI3Kγ (% Inhibition) | Reference |
|---|---|---|---|---|
| IIIa | 29% | 62% | 70% | nih.gov |
| VIb | 35% | 72% | 84% | |
| VIc | 26% | 50% | 38% |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor required for nucleotide synthesis. nih.gov Inhibition of DHFR is a well-established mechanism for antimicrobial and anticancer therapies. nih.govnih.gov
Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of DHFR from the opportunistic pathogens Pneumocystis carinii and Toxoplasma gondii. nih.govlmaleidykla.lt A series of 2,4-diaminothieno[2,3-d]pyrimidine lipophilic antifolates were designed for this purpose. nih.gov
One compound, 2,4-diamino-5-[[3,5-dichloro-4-(1-pyrrolo)anilino]methyl]-6-bromothieno[2,3-d]pyrimidine, was identified as the most active among the 6-bromo derivatives, with an IC50 of 7.5 µM against P. carinii DHFR. nih.gov However, this compound did not exhibit selectivity for the protozoal DHFR over the rat liver enzyme. nih.gov
Further studies on 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-ones revealed moderate activity against P. carinii DHFR for some derivatives. lmaleidykla.lt For instance, compounds with 4-methoxyphenylamino, 4-chlorophenylamino, and 2,5-dichlorophenylamino substitutions at the 6-position showed IC50 values of 56.5 µM, 49.9 µM, and 23 µM, respectively, against P. carinii DHFR. lmaleidykla.lt The activity of these compounds against T. gondii DHFR was comparable to that of trimethoprim. lmaleidykla.lt A classical antifolate derivative, 2-{4-[(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)methylamino]benzamido}-L-glutamic acid, inhibited DHFR from both P. carinii (IC50 = 6.6 µM) and T. gondii (IC50 = 1.06 µM). lmaleidykla.lt
Table 2: Protozoal DHFR Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target DHFR | IC50 (µM) |
|---|---|---|
| 2,4-Diamino-5-[[3,5-dichloro-4-(1-pyrrolo)anilino]methyl]-6-bromothieno[2,3-d]pyrimidine | P. carinii | 7.5 |
| 2-Amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | P. carinii | 56.5 |
| 2-Amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | P. carinii | 49.9 |
| 2-Amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one | P. carinii | 23 |
| 2-{4-[(2-Amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)methylamino]benzamido}-L-glutamic acid | P. carinii | 6.6 |
The search for effective inhibitors of DHFR from Mycobacterium avium has also included thieno[2,3-d]pyrimidine derivatives. nih.govlmaleidykla.lt While lipophilic antifolates of the 2-amino-6-(arylaminomethyl)thieno[2,3-d]pyrimidin-4(3H)-one series did not show activity against M. avium DHFR, a classical antifolate derivative demonstrated inhibitory potential. lmaleidykla.lt Specifically, 2-{4-[(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)methylamino]benzamido}-L-glutamic acid inhibited M. avium DHFR with an IC50 of 16.9 µM. lmaleidykla.lt
Other Enzyme Inhibitors
In addition to the aforementioned targets, thieno[2,3-d]pyrimidine derivatives have shown inhibitory activity against other enzymes. Notably, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine has been identified as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis, with IC50 values ranging from 6 to 18 µM. nih.gov Furthermore, certain 6-substituted thieno[2,3-d]pyrimidine compounds have been reported as multitargeted inhibitors of cytosolic and mitochondrial one-carbon metabolism, affecting enzymes such as GARFTase and AICARFTase in de novo purine (B94841) biosynthesis. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Thieno[2,3-d]pyrimidin-6-ylmethanol |
| 2,4-diamino-5-[[3,5-dichloro-4-(1-pyrrolo)anilino]methyl]-6-bromothieno[2,3-d]pyrimidine |
| 2-amino-6-[(4-methoxyphenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one |
| 2-amino-6-[(4-chlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one |
| 2-amino-6-[(2,5-dichlorophenylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one |
| 2-{4-[(2-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)methylamino]benzamido}-L-glutamic acid |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine |
| CRT0066854 |
| 4-[(methylamino)methyl]benzaldehyde (6-tert-butylthieno[2,3-d]pyrimidin-4-yl)hydrazone |
Bacterial tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition
The enzyme tRNA (guanine37-N1)-methyltransferase (TrmD) is essential for the survival of many bacterial pathogens, as it catalyzes a crucial step in tRNA modification. nih.govnih.gov This makes it an attractive target for the development of new antibiotics. nih.govresearchgate.net Thieno[2,3-d]pyrimidine derivatives, specifically those with a thienopyrimidinone core, have been identified as potent inhibitors of TrmD. nih.govnuph.edu.ua
These inhibitors function through a novel mechanism that involves restructuring the enzyme's active site. nih.gov Structure-based design has led to the development of thienopyrimidinone derivatives that effectively inhibit TrmD from various bacterial species, including Pseudomonas aeruginosa. nih.govresearchgate.net One study identified that among a series of synthesized compounds, the derivative most active as an antimicrobial agent also demonstrated the strongest binding activity to the active site of TrmD. nuph.edu.ua The discovery of these compounds expands the range of molecular scaffolds that show promise for antibiotic development by targeting the bacterial epitranscriptome. nih.gov The functional homologue in eukaryotes, Trm5, has different active site structures, suggesting that inhibitors can be designed to be selective for the bacterial enzyme. nih.govresearchgate.net
| Compound Scaffold | Target Enzyme | Significance | Reference |
| Thienopyrimidinone | Bacterial tRNA (guanine37-N1)-methyltransferase (TrmD) | Potent inhibition via active site restructuring; potential for new antibiotic development. | nih.govresearchgate.netnuph.edu.ua |
Folate Receptor-Mediated One-Carbon Metabolism Inhibition (AICARFTase, GARFTase, SHMT2)
Certain 6-substituted thieno[2,3-d]pyrimidine derivatives have been developed as multitargeted anticancer agents that are selective for cells expressing folate receptors (FRs). nih.govnih.gov These compounds effectively inhibit key enzymes in both cytosolic and mitochondrial one-carbon metabolism, pathways crucial for the synthesis of purine nucleotides and thymidylate required for cell proliferation. nih.gov
Research has established that these thieno[2,3-d]pyrimidine compounds can inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), which are critical enzymes in the de novo purine biosynthesis pathway. nih.gov Furthermore, some derivatives also inhibit the mitochondrial enzyme serine hydroxymethyltransferase 2 (SHMT2). nih.gov For instance, compound 9, a derivative with a thiophene (B33073) side chain, was found to be 17- to 882-fold more potent against GARFTase than previously reported analogues. nih.gov The ability of these agents to target multiple enzymes simultaneously may help in reducing drug resistance. nih.govnih.gov
| Target Enzyme | Metabolic Pathway | Significance of Inhibition | Reference |
| AICARFTase | De novo purine biosynthesis (cytosolic) | Blocks purine synthesis, inhibiting cancer cell proliferation. | nih.gov |
| GARFTase | De novo purine biosynthesis (cytosolic) | Blocks purine synthesis, inhibiting cancer cell proliferation. | nih.gov |
| SHMT2 | One-carbon metabolism (mitochondrial) | Inhibits the conversion of serine to glycine (B1666218) and formyl-THF. | nih.gov |
Carbonic Anhydrase (hCA IX, hCA II) Inhibition
Carbonic anhydrases (CAs) are a family of zinc-metalloenzymes, and certain isoforms are linked to cancer progression. nih.govnih.govunife.it The tumor-associated isoform hCA IX is a key target in cancer therapy due to its role in regulating pH in the tumor microenvironment. nih.govnih.gov While extensive research has been conducted on various heterocyclic scaffolds as CA inhibitors, studies on thieno[2,3-d]pyrimidines specifically are part of a broader exploration of related structures. For context, other heterocyclic compounds like 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) thiols have been shown to inhibit hCA I, hCA II, and hCA IX with varying potencies. nih.gov Similarly, novel 4-substituted-3-pyridinesulfonamides have demonstrated excellent inhibitory efficacy against hCA IX, with inhibition constants in the low nanomolar range. nih.gov These findings on related scaffolds highlight the potential for designing potent and selective CA inhibitors, though specific data on this compound derivatives remains a focused area of research.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease. Research into new AChE inhibitors has included the investigation of various heterocyclic scaffolds. A study on newly synthesized thieno[2,3-d]pyrimidinone derivatives screened their inhibitory activity against the AChE enzyme. researchgate.net This line of inquiry suggests that the thieno[2,3-d]pyrimidine core is being explored for its potential in developing agents for neurological conditions, expanding its therapeutic applicability beyond oncology and infectious diseases.
In Vitro Antiproliferative Activity in Cellular Models
Cytotoxicity Against Human Cancer Cell Lines (e.g., HCT-116, HepG2, MCF-7, A549, SU-DHL-6)
Derivatives of thieno[2,3-d]pyrimidine have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Numerous studies have synthesized and evaluated these compounds, revealing potent antiproliferative activity.
For instance, a series of thieno[2,3-d]pyrimidines with an isoxazole (B147169) moiety showed good to excellent cytotoxicity against A549 (lung), HCT-116 (colon), and MCF-7 (breast) cancer cells. preprints.org One derivative, 6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine (1e), was particularly potent, with IC₅₀ values significantly lower than the reference drug gefitinib. preprints.org Another study on thieno[2,3-d]pyrimidine derivatives designed as VEGFR-2 inhibitors also reported excellent anticancer activities against HCT-116 and HepG2 (liver) cell lines, with some compounds also showing activity against MCF-7 cells. nih.gov Compound 17f from this series exhibited the highest cytotoxicity against HCT-116 and HepG2 cells. nih.gov
| Compound | HCT-116 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Reference |
| Compound 1e | 0.00669 | Not Reported | 0.00421 | 0.00279 | preprints.org |
| Compound 17f | 2.80 | 4.10 | Not Reported | Not Reported | nih.gov |
| Sorafenib (Reference) | Not Reported | Not Reported | >50 | Not Reported | nih.gov |
| Gefitinib (Reference) | 21.55 | Not Reported | 20.68 | 17.90 | preprints.org |
Cellular Mechanisms of Antiproliferation (e.g., Apoptosis Induction, Cell Cycle Arrest, Inhibition of Cell Migration)
The antiproliferative effects of thieno[2,3-d]pyrimidine derivatives are mediated through several cellular mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration.
Apoptosis Induction: Studies on related heterocyclic structures, such as pyrrolo[2,3-d]pyrimidines, show that these compounds can induce apoptosis. nih.gov For example, one derivative was found to reduce the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio, along with the activation of caspases, is a hallmark of the intrinsic apoptotic pathway. nih.govnih.gov
Cell Cycle Arrest: The inhibition of cell proliferation by these compounds is also linked to their ability to halt the cell cycle. Flow cytometry analysis has shown that treatment with related compounds can cause cells to accumulate in the G0/G1 or G2/M phases of the cell cycle, thereby preventing them from proceeding to DNA synthesis and mitosis. nih.govnih.gov For example, an extract containing thieno[2,3-d]pyrimidin-4(3H)-one was found to arrest colorectal cancer cells in the G1 and G2/M phases. nih.gov
Inhibition of Cell Migration: The metastatic potential of cancer cells is dependent on their ability to migrate. Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinases (ROCKs), which are key regulators of cell morphology and migration. nih.gov A derivative, compound 8k, was shown to significantly reduce the phosphorylation of ROCK downstream signaling proteins, leading to changes in cell morphology and inhibiting migration in vitro. nih.gov Scratch assays have also confirmed that metabolites containing thieno[2,3-d]pyrimidine structures can inhibit the migration of cancer cells. nih.gov
Antimicrobial Activity Studies
Derivatives of the thieno[2,3-d]pyrimidine scaffold have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial properties.
Antibacterial Efficacy (Gram-positive and Gram-negative strains)
Several studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as effective antibacterial agents. A series of thieno[2,3-d]pyrimidinediones, for instance, have been synthesized and evaluated for their activity against a variety of Gram-positive and Gram-negative bacteria. nih.govnih.gov Notably, some of these compounds displayed significant potency against multi-drug resistant Gram-positive organisms, such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.govnih.gov One particular derivative showed potent antibacterial activity against these resistant strains with minimal cytotoxicity against mammalian cells. nih.gov However, the activity of these compounds against Gram-negative pathogens was found to be limited. nih.govnih.gov
Further research into 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones has also revealed promising antimicrobial activity. The most active compound in this series, 2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide, demonstrated significant efficacy, with docking studies suggesting that its mechanism of action involves binding to the active site of tRNA (guanine37-N1)-methyltransferase. nuph.edu.ua
| Compound Class | Bacterial Strains | Activity Range (mg/L) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | Multi-drug resistant Gram-positive (MRSA, VISA, VRSA, VRE) | 2–16 | nih.govnih.gov |
| Thieno[2,3-d]pyrimidinediones | Gram-negative strains | 16–32 (moderate) | nih.gov |
| 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones | Various antimicrobial targets | Data not specified in terms of mg/L | nuph.edu.ua |
Antifungal Properties
The antifungal potential of thieno[2,3-d]pyrimidine derivatives has also been an area of active investigation. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines, synthesized through nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines, were evaluated for their antifungal activity against Piricularia oryzae, the causative agent of rice blast disease. nih.gov Additionally, a patent for thieno[2,3-d]pyrimidin-4(3H)-one compounds highlights their potential use in the prevention and treatment of fungal infections. wipo.intgoogle.com
| Compound Class | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 4-Alkylamino- and 4-Arylaminothieno[2,3-d]pyrimidines | Piricularia oryzae | Evaluated for antifungal activity | nih.gov |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Not specified | Claimed for prevention and treatment of fungal infections | wipo.intgoogle.com |
Antimycobacterial Activity
Research has also extended to the antimycobacterial effects of these compounds. Specifically, derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and studied for their antimicrobial activity, which would include antimycobacterial potential, although specific mycobacterial strains were not detailed in the provided context. nuph.edu.ua
Other Receptor and Biological System Modulations
Beyond their antimicrobial effects, thieno[2,3-d]pyrimidine derivatives have been identified as potent modulators of key receptors in human biological systems.
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
A significant area of research has been the development of thieno[2,3-d]pyrimidine-2,4-dione derivatives as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor. nih.govdrugbank.comnih.govresearchgate.netresearchgate.net These non-peptide antagonists have shown high binding affinity and potent in vitro antagonistic activity for the human GnRH receptor. drugbank.comnih.gov One such derivative, 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (TAK-013), exhibited IC50 values of 0.1 and 0.06 nM for binding affinity and in vitro antagonistic activity, respectively. nih.gov Another potent and orally bioavailable derivative, 21a, has shown efficacy in preclinical studies for suppressing testosterone (B1683101) levels, indicating its potential for clinical investigation. nih.govresearchgate.net The structural features key for this activity include substituents at the 5-aminomethyl and 6-(4-aminophenyl) positions of the thieno[2,3-d]pyrimidine-2,4-dione core. drugbank.com
| Compound Derivative | Receptor | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine-2,4-diones | Human GnRH Receptor | Antagonist | Binding affinity (Ki) of 0.4 nM for the best compound. | drugbank.com |
| 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (TAK-013) | Human LHRH Receptor | Antagonist | IC50 of 0.1 nM (binding) and 0.06 nM (in vitro antagonism). | nih.gov |
| Thieno[2,3-d]pyrimidine-2,4-dione derivative 21a | GnRH Receptor | Antagonist | Potent and orally bioavailable, suppresses testosterone in preclinical studies. | nih.govresearchgate.net |
Cannabinoid Receptor Type 2 (hCB2) Agonism
The thieno[2,3-d]pyrimidine framework has been recognized as a promising scaffold for developing agonists for the cannabinoid receptor type 2 (hCB2). lmaleidykla.ltlmaleidykla.lt The hCB2 receptor is a component of the endocannabinoid system and is primarily expressed in peripheral tissues, particularly on immune cells, making it an attractive therapeutic target for inflammatory and pain-related conditions without the psychoactive effects associated with CB1 receptor activation.
A focused screening strategy first identified a thienopyrimidine derivative as a hCB2 agonist, although this initial hit displayed only moderate selectivity over the hCB1 receptor and had limitations such as poor metabolic stability. acs.org This discovery prompted further optimization efforts. Structure-activity relationship studies led to the modification of the initial hit into a new series of more polar purine-based agonists, which retained the core principles of the thienopyrimidine scaffold. acs.org Examples from these subsequent series were found to be highly potent and fully efficacious agonists of the hCB2 receptor, demonstrating excellent selectivity against the CB1 receptor. acs.org Some derivatives show no CB1 agonist activity even at high concentrations. acs.org
The development of these selective hCB2 agonists from the thieno[2,3-d]pyrimidine template highlights the scaffold's utility in designing targeted therapies. lmaleidykla.ltlmaleidykla.lt
Table 2: hCB2 Agonism of Thieno[2,3-d]pyrimidine Derivatives
| Compound Type | Activity | Key Characteristics |
| Initial Thienopyrimidine Hit | hCB2 Agonist | Moderate selectivity over hCB1; poor metabolic stability. acs.org |
| Optimized Purine Core Analogues | Potent & Selective hCB2 Agonist | Highly potent and fully efficacious; excellent selectivity against CB1. acs.org |
| Peripherally Restricted Analogues | hCB2 Agonist | Demonstrates significant efficacy in rodent models of inflammatory pain. acs.org |
| Centrally Penetrant Analogues | hCB2 Agonist | Shows robust oral activity in rodent models of joint pain. acs.org |
Anti-inflammatory Properties
Derivatives of thieno[2,3-d]pyrimidine have demonstrated significant anti-inflammatory properties. lmaleidykla.ltcsic.es A key advantage of these compounds is that they are generally devoid of the acidic carboxylic acid moiety common to most non-steroidal anti-inflammatory drugs (NSAIDs), which is often associated with gastrointestinal side effects. researchgate.net
The anti-inflammatory potential of these derivatives has been evaluated in vivo using the carrageenan-induced paw edema test in rats. In these studies, several synthesized thieno[2,3-d]pyrimidines significantly reduced paw edema, with efficacy comparable to the standard anti-inflammatory drug, diclofenac (B195802) sodium. researchgate.net The mechanism underlying this activity has been linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis. Compounds that showed potent anti-inflammatory effects also significantly decreased the concentration of PGE2 in blood serum. researchgate.net For instance, one notable derivative reduced PGE2 concentration to 19 pg/mL, comparable to diclofenac's effect (12 pg/mL). researchgate.net
The anti-inflammatory activity is influenced by the substituents on the thieno[2,3-d]pyrimidine core. For example, certain 3-substituted-2-thioxo-thieno[2,3-d]pyrimidine derivatives have shown particularly potent activity. researchgate.net
Table 3: Anti-inflammatory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Assay | Result | Comparison |
| Compound 4c | Carrageenan-induced paw edema (3h) | 42% protection | 88% of diclofenac activity. researchgate.net |
| Compound 4c | Serum Prostaglandin E2 (PGE2) | 19 pg/mL | Comparable to diclofenac (12 pg/mL). researchgate.net |
| Compound 4f | Carrageenan-induced paw edema (4h) | - | 71% of diclofenac activity. researchgate.net |
| Compound 4a | Carrageenan-induced paw edema (4h) | - | 69% of diclofenac activity. researchgate.net |
Antioxidant Activity (e.g., DPPH Scavenging)
Several studies have explored the antioxidant potential of thieno[2,3-d]pyrimidine derivatives. This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH free radical.
Research into various derivatives has confirmed their capacity as antioxidant agents. For example, a series of thieno[2,3-d]pyrimidines, including thiazolo[3,2-a]thieno-[2,3-d]pyrimidin-2-ylidene) acetates and thieno[2',3':4,5]pyrimido[2,1-b] nih.govunife.itthiazin-6-ones, were synthesized and evaluated for their biological activities, which included antioxidant properties. researchgate.net While specific DPPH scavenging values for the parent compound are not detailed, the general class of thienopyrimidines has been shown to possess this activity. The antioxidant potential is a recognized feature of this heterocyclic family, contributing to its diverse pharmacological profile.
Central Nervous System (CNS) Protective Potential
The thieno[2,3-d]pyrimidine scaffold is considered a valuable backbone for the development of CNS protective agents. nih.govcsic.es This potential stems from both the direct neuroprotective effects observed in cellular models and favorable pharmacokinetic properties that allow for penetration of the blood-brain barrier (BBB).
A study involving a series of thieno[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid derivatives demonstrated their promise as neuroprotective agents. nih.gov These compounds were tested for their ability to protect PC12 cells from hydrogen peroxide (H2O2)-induced cell death, a common model for studying oxidative stress-related neuronal damage. Several derivatives displayed good neuroprotection, with some showing efficacy at low micromolar concentrations. nih.gov This was the first report to demonstrate the neuroprotective potential of thieno[2,3-d]pyrimidine derivatives against H2O2-induced neurotoxicity. nih.gov
Furthermore, in silico predictions of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for some thieno[2,3-d]pyrimidine derivatives have shown that many have low to very low BBB penetration levels, suggesting that specific structural modifications are necessary to optimize them for CNS targets. acs.org
Table 4: Neuroprotective Activity of Thieno[2,3-d]pyrimidine Derivatives Against H₂O₂-Induced Cell Death in PC12 Cells
| Compound Class | Compound ID | Neuroprotection (EC₅₀) |
| Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrid | 9a | 10.6 µg/mL. nih.gov |
| Thieno[2,3-d]pyrimidine-1,3,4-oxadiazole Hybrid | 10d | 11.88 µg/mL. nih.gov |
Structure Activity Relationship Sar and Mechanistic Elucidation
Impact of Substituent Modifications on Biological Activity
The biological activity of thieno[2,3-d]pyrimidine (B153573) derivatives is profoundly influenced by modifications to their substituents. These changes can alter the compound's lipophilicity, steric profile, and the nature of its interactions with biological targets.
Role of Specific Functional Groups and Linkers (e.g., Aminomethyl, Arylaminomethyl, Morpholine (B109124), Piperidine)
Specific functional groups and linkers play a pivotal role in the biological activity of thieno[2,3-d]pyrimidine derivatives. The morpholine moiety, for example, is considered crucial for maintaining inhibitory activity against PI3K, as it binds to a valine residue in the hinge region of the enzyme. nih.gov
The introduction of an amino group at the 4th position of the thieno[2,3-d]pyrimidine nucleus has been a strategy to generate hybrid molecules with enhanced anti-proliferative properties. mdpi.com The 4-substituted aminothieno[2,3-d]pyrimidine scaffold is considered a promising backbone for designing potent cytotoxic agents. mdpi.com
Studies on 4-(N-substituted)-2-(pyridin-4-yl)-5,6,7,8 tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidines have shown that linkers such as an aminoethyl group connecting the core to a terminal piperazine (B1678402) or piperidine (B6355638) substituent can influence potency. nih.gov For instance, an aminoethyl spacer with a terminal piperazine showed poor potency, while a direct amine linker to a piperidine substituent resulted in modest potency. nih.gov
The nature of the amine at the 4-position of the 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine core significantly impacts functional activity. While anilino and cyclohexylamino substituents led to inactivity, a cyclopropylamino group resulted in a modest increase in functional affinity. worktribe.com
The table below details the influence of specific functional groups and linkers on the activity of thieno[2,3-d]pyrimidine derivatives.
| Functional Group/Linker | Position on Scaffold | Observed Role/Effect | Reference |
| Morpholine | C4 | Crucial for PI3K inhibitory activity; binds to Val residue in the hinge region. | nih.gov |
| Amino group | C4 | Introduction can lead to hybrid molecules with anti-proliferative properties. | mdpi.com |
| Aminoethyl linker to piperazine | C4 | Showed poor potency in a specific series. | nih.gov |
| Amine linker to piperidine | C4 | Resulted in modest potency in a specific series. | nih.gov |
| Anilino/Cyclohexylamino | C4 | Rendered analogues functionally inactive. | worktribe.com |
| Cyclopropylamino | C4 | Resulted in a modest increase in functional affinity. | worktribe.com |
Positional Effects of Substitution on Efficacy and Selectivity
The position of substituents on the thieno[2,3-d]pyrimidine scaffold has a marked effect on the efficacy and selectivity of the compounds. For instance, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives, the best activity against PI3Kβ and PI3Kγ isoforms was observed with a 3-hydroxyl substitution on the phenyl ring at the 2nd position. nih.gov Moving this hydroxyl group to the para position resulted in a significant decrease in inhibitory activity. nih.gov
Furthermore, strategic fluorine substitutions on a side-chain ring have been shown to dramatically increase the growth inhibition of cells expressing folate receptors (FRα and FRβ) compared to their non-fluorinated counterparts. nih.gov The length of the carbon bridge in the side chain also influences activity, with differences observed between 3- and 4-carbon bridge lengths. nih.gov
The following table highlights the positional effects of substitution on the biological activity of thieno[2,3-d]pyrimidine derivatives.
| Scaffold | Substituent and Position | Impact on Efficacy/Selectivity | Reference |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine | 3-Hydroxyl on the 2-aryl ring | Best activity against PI3Kβ and PI3Kγ. | nih.gov |
| 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine | 4-Hydroxyl on the 2-aryl ring | Significant decrease in inhibitory activity compared to 3-hydroxyl. | nih.gov |
| 6-Substituted thieno[2,3-d]pyrimidine | Fluorine on the side-chain ring | Dramatically increased growth inhibition of FR-expressing cells. | nih.gov |
| 6-Substituted thieno[2,3-d]pyrimidine | Bridge length (3- vs. 4-carbons) | Notable differences in growth inhibition toward FR-expressing cells. | nih.gov |
Molecular Basis of Action
The molecular basis of action for thieno[2,3-d]pyrimidine derivatives has been investigated through computational and experimental techniques, providing insights into their interactions with target proteins.
Molecular Docking and Ligand-Target Interactions
Molecular docking studies have been instrumental in elucidating the binding modes of thieno[2,3-d]pyrimidine derivatives with various protein targets. These studies have revealed key interactions that are essential for their biological activity.
For PI3Kα, docking studies using the crystal structure (PDB: 4L23) showed that the morpholine oxygen of the thieno[2,3-d]pyrimidine inhibitor forms a hydrogen bond with the hinge residue Val851. nih.gov Additionally, a phenolic hydroxyl group on the inhibitor can form two hydrogen bonds with the carboxyl group of Asp810 and the hydroxyl group of Tyr836. nih.gov
In the context of human ATIC, docked poses of thieno[2,3-d]pyrimidine compounds revealed hydrogen bonding interactions between the 2-amino, N3, and 4-oxo groups of the bicyclic scaffold and residues such as Asp546, Asn489, and Asn547. nih.gov A π–π stacking interaction with Phe315 was also observed. nih.gov
Docking studies against EGFR have shown that the thieno[2,3-d]pyrimidine nucleus can occupy the adenine (B156593) binding pocket, with its nitrogen and sulfur atoms acting as hydrogen bond acceptors. semanticscholar.org For VEGFR-2, docking has shown that terminal groups like piperidine can interact with hydrophobic residues such as Leu887, Ile886, and Ile890. rsc.org
The following table summarizes key ligand-target interactions identified through molecular docking studies.
| Target Protein (PDB ID) | Interacting Residues | Type of Interaction | Reference |
| PI3Kα (4L23) | Val851, Asp810, Tyr836 | Hydrogen bonding | nih.gov |
| Human ATIC (1P4R) | Asp546, Asn489, Asn547, Phe315 | Hydrogen bonding, π–π stacking | nih.gov |
| EGFR | Adenine binding pocket | Hydrogen bonding | semanticscholar.org |
| VEGFR-2 | Leu887, Ile886, Ile890 | Hydrophobic interactions | rsc.org |
X-ray Crystallographic Studies of Ligand-Enzyme Complexes
While extensive X-ray crystallographic data for thieno[2,3-d]pyrimidin-6-ylmethanol itself complexed with enzymes is not widely available, studies on related lead compounds provide valuable insights. For instance, the crystal structure of PI-103, a lead compound, with PI3Kα (PDB: 4L23) revealed that it adopts a flat conformation and is situated between Val851, Tyr836, and Asp810 on one side, and Met922, Ile932, and Asp933 on the other. nih.gov This structure confirmed the key hydrogen bonding interactions predicted by molecular docking, such as the morpholine oxygen with Val851 and the phenolic hydroxyl with Asp810 and Tyr836. nih.gov
Conformational Analysis and Binding Site Characterization
The thieno[2,3-d]pyrimidine scaffold is a key structural feature that influences the binding of its derivatives to target enzymes. Isosteric replacement of a pyrrole (B145914) ring with a thiophene (B33073) ring in related compounds results in an increased ring size that more closely mimics the 6-6 fused pteridine (B1203161) ring system of natural folate cofactors. nih.gov This structural alteration is crucial for the interaction with the binding sites of enzymes such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase). nih.gov
Molecular docking and X-ray crystallography studies of 6-substituted thieno[2,3-d]pyrimidine analogs have provided detailed insights into their binding modes. For instance, in the GARFTase binding pocket, the thieno[2,3-d]pyrimidine scaffold is stabilized by a network of polar interactions. These include hydrogen bonds between the 2-amino group of the ligand and the backbone of Leu899 and Glu948, between the pyrimidine (B1678525) N3-H and the backbone carbonyl of Ala947, and between the 4-oxo group and the backbones of Asp951, Val946, and Gly953. nih.gov
Furthermore, in the binding site of human 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC), the thieno[2,3-d]pyrimidine scaffold of compounds like compound 2 exhibits hydrogen bonding between its 2-amino, N3, and 4-oxo groups and residues Asp546, Asn489, and Asn547. A significant π-π stacking interaction is also observed between the bicyclic scaffold and Phe315. nih.gov The conformation of the side chains attached to the thieno[2,3-d]pyrimidine core is also critical. For example, fluorination of certain analogs can bias the conformation prior to binding to GARFTase, reducing the entropic penalty upon binding and thereby increasing potency. nih.gov
The following table summarizes the key binding interactions for 6-substituted thieno[2,3-d]pyrimidine analogs with their target enzymes:
| Target Enzyme | Interacting Residues | Type of Interaction | Reference |
| GARFTase | Leu899, Glu948, Ala947, Asp951, Val946, Gly953 | Hydrogen Bonding | nih.gov |
| ATIC | Asp546, Asn489, Asn547, Phe315 | Hydrogen Bonding, π-π Stacking | nih.gov |
| FRα | Asp81, Ser174, Arg103, Tyr85, Trp171 | Hydrogen Bonding, π-π Stacking | acs.org |
| FRβ | Asp97, Arg119, His151, Tyr101, Trp187 | Hydrogen Bonding, π-π Stacking | nih.gov |
Investigation of Downstream Signaling Pathways and Protein Expression
Thieno[2,3-d]pyrimidine derivatives have been shown to modulate several downstream signaling pathways, which is a key aspect of their mechanism of action. One of the prominent pathways affected is the phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is crucial in cancer cell proliferation and survival. nih.gov Certain derivatives have been designed as potent inhibitors of PI3K, thereby blocking abnormal activation of this pathway. nih.gov
Another important signaling cascade impacted by this class of compounds is the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway. Specific thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potent ROCK inhibitors, leading to a significant reduction in the phosphorylation of downstream signaling proteins, which in turn affects cell morphology and migration. researchgate.net
Furthermore, the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway, a key regulator of angiogenesis, is a target for some thieno[2,3-d]pyrimidine derivatives. nih.gov By inhibiting VEGFR-2, these compounds can effectively disrupt the formation of new blood vessels that are essential for tumor growth. nih.gov
In the context of non-small cell lung cancer, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to suppress cell proliferation by deactivating the mitogen-activated protein kinase (MAPK) pathway, leading to cell cycle arrest. semanticscholar.org
The table below outlines the key downstream signaling pathways affected by thieno[2,3-d]pyrimidine derivatives and the observed effects.
| Signaling Pathway | Effect | Reference |
| PI3K/mTOR | Inhibition, leading to reduced cell proliferation | nih.gov |
| ROCK | Inhibition, resulting in reduced phosphorylation of downstream proteins and altered cell migration | researchgate.net |
| VEGFR-2 | Inhibition, leading to anti-angiogenic effects | nih.gov |
| MAPK | Deactivation, resulting in cell cycle arrest | semanticscholar.org |
Metabolite Rescue Experiments for Pathway Identification
Metabolite rescue experiments have been instrumental in elucidating the specific metabolic pathways targeted by 6-substituted thieno[2,3-d]pyrimidine analogs. These experiments involve supplementing the cell culture medium with specific metabolites to see if they can reverse the inhibitory effects of the compound, thereby identifying the disrupted pathway.
For thieno[2,3-d]pyrimidine derivatives, these studies have confirmed that a primary target is the de novo purine (B94841) nucleotide biosynthesis pathway. nih.govnih.gov This was demonstrated by the ability of exogenous adenosine (B11128) to rescue cancer cells from the antiproliferative effects of these compounds. nih.gov The inhibition was further pinpointed to two key enzymes in this pathway: glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). nih.govnih.gov
In addition to purine biosynthesis, metabolite rescue experiments have revealed that certain thieno[2,3-d]pyrimidine analogs also target mitochondrial one-carbon (C1) metabolism. nih.gov This was confirmed by the protective effect of glycine (B1666218) and adenosine in combination. nih.gov Specifically, these compounds were found to inhibit mitochondrial serine hydroxymethyltransferase 2 (SHMT2), an enzyme crucial for the conversion of serine to glycine and the generation of one-carbon units. nih.gov
The following table summarizes the results from metabolite rescue experiments with 6-substituted thieno[2,3-d]pyrimidine analogs.
| Rescuing Metabolite(s) | Identified Targeted Pathway | Key Enzymes Inhibited | Reference |
| Adenosine | De novo purine nucleotide biosynthesis | GARFTase, AICARFTase | nih.govnih.gov |
| Thymidine | No significant rescue | Not the primary target | nih.gov |
| Glycine + Adenosine | Mitochondrial C1 metabolism | SHMT2 | nih.gov |
Computational and in Silico Investigations
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For thieno[2,3-d]pyrimidine (B153573) derivatives, these approaches have been instrumental in designing potent and selective inhibitors for various therapeutic targets.
Biocomputational Modeling for Activity Prediction
Biocomputational modeling is employed to forecast the biological activity of novel compounds. Techniques such as molecular dynamics (MD) simulations and free energy calculations (e.g., MM-GBSA) are used to estimate the binding affinity between a ligand and its target protein. researchgate.net For instance, in the development of thieno[2,3-d]pyrimidine-based antimicrobial agents, ligand-based similarity searches and molecular docking were used to predict that the antibacterial activity of certain analogues is related to the inhibition of topoisomerase II. nih.gov Similarly, computational studies have been used to design and synthesize derivatives targeting enzymes like PI3K, where the predicted activity correlated with experimental findings. nih.gov These predictive models allow researchers to prioritize which novel molecular designs should be synthesized and tested, saving significant time and resources.
In silico Analysis of Binding with Catalytic Residues
Molecular docking is a key in silico technique used to predict the preferred orientation of a molecule when bound to a target, allowing for detailed analysis of the interactions with catalytic residues. Numerous studies on thieno[2,3-d]pyrimidine derivatives have utilized docking to elucidate their binding modes.
PI3K Inhibitors : Docking studies of morpholine-based thieno[2,3-d]pyrimidine derivatives into the PI3K active site revealed a binding mode comparable to that of known inhibitors. The designed compounds showed potential interactions with key residues such as Valine, Tyrosine, Aspartic acid, and/or Lysine in the hinge region. nih.gov
Topoisomerase II Inhibitors : The binding of thieno[2,3-d]pyrimidine derivatives to Topoisomerase II was investigated through molecular docking, which predicted high binding energies for the most active compounds. nih.gov This analysis was later supported by in vitro assays showing a significant reduction in the target enzyme's concentration. nih.gov
c-Met and VEGFR-2 Inhibitors : To understand the structure-activity relationship of dual c-Met and VEGFR-2 inhibitors, potent compounds from the thieno[2,3-d]pyrimidine series were docked into the active sites of both proteins. nih.gov This provided a structural basis for their inhibitory activity and guided further optimization. nih.gov
PDE4B Inhibitors : Selected thieno[2,3-d]pyrimidine derivatives designed as potential phosphodiesterase 4 (PDE4) inhibitors were docked into the PDE4B protein. The results showed a good correlation with their observed in vitro inhibitory properties. researchgate.net
Ligand-Based and Structure-Based Drug Design Strategies
Both ligand-based and structure-based strategies are integral to the design of novel thieno[2,3-d]pyrimidine derivatives.
Ligand-based design is employed when the 3D structure of the target protein is unknown. It relies on the knowledge of molecules that bind to the target. A notable example involved the use of Cresset's FieldAlign® module, an in-silico field alignment technique, to design PI3K inhibitors. nih.gov The molecular fields of newly designed thieno[2,3-d]pyrimidine compounds were compared to known PI3K inhibitors like PI-103 and GDC-0941. Compounds showing a high degree of field alignment (55–75%) were predicted to form similar interactions with the target protein, a hypothesis that was later confirmed by their inhibitory potency. nih.gov
Structure-based drug design relies on the known 3D structure of the biological target. Molecular docking, as described previously, is a cornerstone of this approach. By visualizing how thieno[2,3-d]pyrimidine derivatives fit into the binding site of enzymes like c-Met, VEGFR-2, and Topoisomerase II, researchers can rationally design modifications to improve binding affinity and selectivity. nih.govnih.gov A recent study focused on developing specific inhibitors for receptor-interacting protein kinase 2 (RIPK2) by systematically varying substitutions at the C-6 position of the thieno[2,3-d]pyrimidine scaffold, demonstrating a highly targeted structure-based approach. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are crucial for predicting the activity of new molecules and for understanding the structural features required for potency.
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. Several CoMFA studies have been successfully applied to series of thieno[2,3-d]pyrimidine derivatives to guide the design of more potent compounds. nih.govnih.gov
The analysis generates contour maps that visualize regions where modifications to the molecular structure would likely lead to changes in activity. For example, in a study on antihistaminic thieno[2,3-d]pyrimidin-4(3H)-ones, the CoMFA contour maps provided important structural insights, showing where steric bulk or specific charge distributions would be beneficial for activity. nih.govresearchgate.net Similarly, a CoMFA model for CDK4 inhibitors identified that bulky groups at the R1 position could enhance inhibitory activity, while such groups at the R3 position would be detrimental. nih.gov The model also suggested that electropositive groups at the R4 position would improve both potency and selectivity. nih.gov
| Target/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Field Contributions | Reference |
|---|---|---|---|---|---|
| Antihistaminic (H1) | 0.514 | 0.925 | Not Reported | Steric and Electrostatic | nih.govresearchgate.net |
| CDK4 Inhibition (3D-QSAR) | 0.724 | 0.965 | 0.945 | Steric (0.548) and Electrostatic (0.452) | nih.gov |
| CDK4/CDK2 Selectivity (3D-QSSR) | 0.742 | 0.923 | 0.863 | Steric (0.444) and Electrostatic (0.556) | nih.gov |
Development of Predictive Models for Biological Activity
The primary goal of QSAR studies is to develop robust and predictive models. For the thieno[2,3-d]pyrimidine scaffold, various 2D and 3D-QSAR models, including CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed to determine the key structural factors affecting inhibitory activity. ccspublishing.org.cn
These models have demonstrated significant predictive power. For instance, a CoMFA model for CDK4 inhibitors yielded a predictive r² (r²pred) value of 0.945, and a CoMSIA model for HCV NS5B polymerase inhibitors gave an r²pred of 0.822, indicating a high correlation between predicted and experimentally observed activities for an external test set of compounds. nih.govnih.gov The successful external validation of these models confirms their ability to forecast the biological activity of newly designed compounds prior to their synthesis. nih.govresearchgate.net This predictive capability is invaluable for rationally designing novel and more active therapeutic agents based on the thieno[2,3-d]pyrimidine framework. nih.govnih.gov
Challenges and Future Perspectives in Thieno 2,3 D Pyrimidin 6 Ylmethanol Research
Optimization for Enhanced Potency and Selectivity
A primary challenge in the development of thieno[2,3-d]pyrimidine-based drug candidates is achieving high potency against the desired biological target while maintaining selectivity over other related proteins, particularly within the kinome.
Research Findings: Structure-activity relationship (SAR) studies have been instrumental in guiding the optimization of this scaffold. It has been shown that substitutions at various positions on the thieno[2,3-d]pyrimidine (B153573) ring system profoundly influence both potency and selectivity. For instance, in the pursuit of FMS-like tyrosine kinase 3 (FLT3) inhibitors, modifications at the C6 position of the thieno[2,3-d]pyrimidine core were crucial for improving potency. sci-hub.se Similarly, for inhibitors of PI3K, substitutions on the 2-aryl ring, such as the placement of a 3-hydroxyl group, significantly enhanced enzymatic inhibitory activity against specific isoforms like PI3Kβ and PI3Kγ. nih.gov
In the context of VEGFR-2 inhibition, derivatives with a diphenyl urea (B33335) moiety showed promising activity, which could be further modulated by substitutions on the distal phenyl ring. sci-hub.se Research on dual c-Met and VEGFR-2 inhibitors demonstrated that compounds bearing the thieno[2,3-d]pyrimidine scaffold could achieve nanomolar IC₅₀ values against both kinases. nih.gov The selectivity is also a key focus; for example, thieno[3,2-d]pyrimidine (B1254671) derivatives have been optimized to achieve high selectivity for cyclin-dependent kinase 7 (CDK7) over other kinases, a desirable trait for reducing off-target effects. researchgate.netnih.gov
Table 1: Structure-Activity Relationship (SAR) of Thieno[2,3-d]pyrimidine Derivatives
| Compound/Series | Target(s) | Key Structural Features | Potency (IC₅₀) | Source(s) |
|---|---|---|---|---|
| Compound VIb | PI3Kβ, PI3Kγ | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine with 3-OH on phenyl | 72% & 84% inhibition | nih.gov |
| Compound 17f | VEGFR-2 | Thieno[2,3-d]pyrimidine derivative | 0.23 µM | nih.gov |
| Compound 12j | c-Met, VEGFR-2 | Thieno[2,3-d]pyrimidine scaffold | 25 nM (c-Met), 48 nM (VEGFR-2) | nih.gov |
| Compound 15 | A549 cells | 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one | 0.94 µM | nih.gov |
| Compound 36 | CDK7 | Thieno[3,2-d]pyrimidine core | Sub-nM Kd | researchgate.netnih.gov |
Future optimization efforts will continue to rely on meticulous SAR studies to fine-tune substitutions on the scaffold. The goal is to design molecules that fit precisely into the target's binding pocket, maximizing potency while exploiting subtle differences between related proteins to ensure high selectivity.
Addressing Metabolic Stability Challenges
A significant hurdle for many promising thieno[2,3-d]pyrimidine derivatives is poor metabolic stability, which can lead to rapid clearance from the body and preclude further clinical development. sci-hub.se
Research Findings: Early studies on some thieno[2,3-d]pyrimidine series as FLT3 inhibitors noted that poor metabolic stability was a key issue preventing their advancement. sci-hub.se This highlights the critical need to address metabolic liabilities early in the drug discovery process.
Strategies to overcome this challenge involve chemical modifications aimed at blocking metabolically susceptible sites. A successful example comes from the development of CDK7 inhibitors, where the incorporation of a fluorine atom into a piperidine (B6355638) ring attached to the core scaffold was shown to enhance metabolic stability. nih.gov In other studies, researchers have proactively evaluated their synthesized compounds for microsomal stability and potential inhibition of key metabolic enzymes like Cytochrome P450 2D6 (CYP2D6). sci-hub.senih.gov For example, a series of VEGFR-2 inhibitors were predicted to have a non-inhibitory effect on CYP2D6, which is a favorable characteristic. nih.gov
Future work must systematically identify metabolic "hotspots" on the Thieno[2,3-d]pyrimidin-6-ylmethanol scaffold and its derivatives. This can be achieved through a combination of in vitro metabolic assays with liver microsomes and in silico prediction tools. The resulting data can then guide the synthesis of next-generation compounds with improved metabolic profiles, for instance, by introducing blocking groups like fluorine or by replacing labile moieties with more robust alternatives.
Strategies to Improve Pharmacokinetic (PK) Profiles for Broader Application
Research Findings: Efforts to improve PK profiles have involved various medicinal chemistry strategies. For Aurora kinase inhibitors, meta-substitution and a one-carbon homologation on diphenyl urea-containing thienopyrimidines resulted in derivatives with better pharmacokinetic properties. sci-hub.se For a separate series of FLT3 inhibitors, researchers evaluated not only potency but also in vitro solubility and microsomal stability to select compounds with more promising drug-like properties. sci-hub.se
More recently, a novel RIPK2 inhibitor with a thieno[3,2-d]pyrimidine core, compound HY3, was developed and shown to possess favorable PK properties, achieving an oral bioavailability of 46.6% in preclinical models. nih.gov Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are now routinely integrated into the discovery pipeline. These in silico tools were used to analyze VEGFR-2 inhibitor candidates, predicting properties like Blood-Brain Barrier (BBB) penetration and finding that most compounds had low to very low penetration levels, which can be desirable depending on the therapeutic target. nih.gov
Table 2: Pharmacokinetic and Metabolic Data for Select Thienopyrimidine Derivatives
| Compound/Series | Key PK/Metabolic Parameter | Finding | Source(s) |
|---|---|---|---|
| FLT3 Inhibitor Series | Metabolic Stability | Initial series had poor stability, precluding evaluation. | sci-hub.se |
| CDK7 Inhibitor Series | Metabolic Stability | Fluorine incorporation enhanced metabolic stability. | nih.gov |
| Aurora Kinase Inhibitors | Pharmacokinetics | Meta-substitution and homologation improved PK properties. | sci-hub.se |
| Compound HY3 | Bioavailability | Exhibited an oral bioavailability of 46.6%. | nih.gov |
| VEGFR-2 Inhibitor Series | ADMET Prediction | Predicted low to very low BBB penetration. | nih.gov |
Future strategies will focus on a multi-parameter optimization approach, balancing potency with key PK attributes like solubility, permeability, and bioavailability. This involves modifying the lipophilicity and introducing appropriate functional groups to enhance drug-like characteristics, thereby expanding the potential for broader applications, including oral administration.
Exploration of Novel Biological Targets
The versatility of the thieno[2,3-d]pyrimidine scaffold allows it to be adapted to inhibit a wide array of biological targets, presenting a significant opportunity for future research. While much focus has been on protein kinases involved in cancer, the scaffold's potential extends to other diseases.
Research Findings: The thieno[2,3-d]pyrimidine core has been successfully utilized to develop inhibitors for a large family of protein kinases. These include targets in oncology such as VEGFR-2, nih.govrsc.org EGFR, tandfonline.com PI3K, nih.gov FLT3, nih.gov c-Met, nih.gov CDK7, nih.gov and Aurora kinases. sci-hub.se
Beyond cancer, research has uncovered the potential of these compounds in other therapeutic areas. Derivatives have been designed as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases. rsc.org In the realm of infectious diseases, thieno[2,3-d]pyrimidines have been investigated as inhibitors of falcipain-2, a protease from Plasmodium falciparum, demonstrating their potential as antimalarial agents. nih.gov Furthermore, a recent study identified a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a novel target for treating inflammatory conditions like acute liver injury. nih.gov
Table 3: Biological Targets of Thieno[2,3-d]pyrimidine Scaffolds
| Biological Target | Therapeutic Area | Example Application | Source(s) |
|---|---|---|---|
| VEGFR-2, c-Met, EGFR, PI3K, FLT3, CDK7 | Oncology | Anticancer Agents | nih.govnih.govnih.govtandfonline.comnih.gov |
| RIPK2 | Inflammation | Acute Liver Injury | nih.gov |
| PDE4 | Inflammation | Anti-inflammatory Agents | rsc.org |
| Falcipain-2 | Infectious Disease | Antimalarial Agents | nih.gov |
| Various Bacteria/Fungi | Infectious Disease | Antimicrobial Agents | scielo.brijacskros.com |
The future of this compound research should involve systematic screening against diverse target classes. Phenotypic screening followed by target deconvolution could uncover entirely new mechanisms of action and therapeutic applications for this versatile scaffold.
Integration of Advanced Synthetic Techniques and Computational Methods for Discovery Efforts
The efficient discovery and optimization of novel this compound derivatives are increasingly reliant on the synergy between advanced synthetic chemistry and powerful computational tools.
Research Findings: Synthetic Techniques: The construction of the thieno[2,3-d]pyrimidine core is well-established, often starting from 2-aminothiophene precursors prepared via the Gewald reaction. nih.govrsc.org From there, various synthetic routes have been developed, including multi-step sequences, one-pot three-component tandem reactions, and the use of microwave-assisted synthesis to improve efficiency and yield. scielo.brresearchgate.netrsc.org These advanced methods allow for the rapid generation of diverse compound libraries necessary for extensive SAR studies.
Computational Methods: Computer-aided drug design (CADD) is now an integral part of the discovery process for this compound class. nih.gov Molecular docking is widely used to predict the binding modes of newly designed derivatives within the active site of their target protein, helping to rationalize observed SAR and guide the design of more potent inhibitors. nih.govnih.govrsc.org For the most promising candidates, molecular dynamics (MD) simulations are employed to confirm the stability of the ligand-protein complex and to study its dynamic behavior over time. rsc.orgnih.govscispace.com Furthermore, in silico ADMET prediction is used to triage compounds early, prioritizing those with more favorable drug-like properties for synthesis and experimental testing. nih.govscispace.com
The future of drug discovery for this scaffold lies in the even tighter integration of these disciplines. The use of artificial intelligence and machine learning models, trained on existing SAR and PK data, could accelerate the design of novel compounds with high predicted potency and favorable ADMET profiles. This computational-first approach, combined with high-throughput synthesis and automated biological screening, will significantly streamline the path from initial hit to optimized lead compound.
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Pictilisib |
| Relugolix |
| Olmutinib |
| Sorafenib |
| Crizotinib |
| Gefitinib |
| Erlotinib |
| Lapatinib |
Q & A
Advanced Research Question
- Docking : AutoDock Vina or Glide predicts binding to EGFR or VEGFR2 active sites .
- QSAR models : 2D/3D descriptors (e.g., logP, polar surface area) correlate substituent effects with IC₅₀ values .
- MD simulations : GROMACS assesses stability of inhibitor-enzyme complexes over 100-ns trajectories .
How do thermal and photochemical rearrangements affect this compound stability?
Advanced Research Question
- Thermal degradation : 4-Methoxy derivatives rearrange to thieno[2,3-d]pyrimidin-4-ones at >150°C, monitored via TGA-DSC .
- Photolysis : UV irradiation (254 nm) induces C–S bond cleavage, requiring amber vials for light-sensitive derivatives .
- Stabilizers : Co-crystallization with cyclodextrins or lignin sulfonates prevents decomposition .
Table 1: Representative Biological Activities of Key Derivatives
| Derivative | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 6-(3-Phenyl-oxadiazol-5-yl) | DHFR | 0.12 µM | |
| 4-((R)-1-Phenylethyl)amino | EGFR | 0.4 µM | |
| 2-Chloro-4-trifluoromethyl | S. aureus | MIC = 8 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thieno[2,3-d]pyrimidine Structure](https://i.imgur.com/image1.png)
![Thieno[3,2-d]pyrimidine Structure](https://i.imgur.com/image2.png)
![Thieno[3,4-d]pyrimidine Structure](https://i.imgur.com/image3.png)
